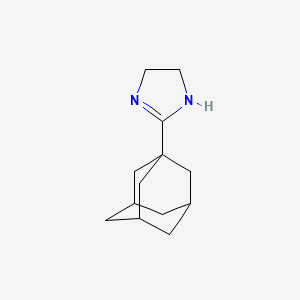

2-(1-adamantyl)-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJRIIBCZFQSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategies for 2 1 Adamantyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Cycloaddition and Condensation Reactions for Dihydroimidazole (B8729859) Ring Formation

Cycloaddition and condensation reactions are fundamental to the formation of the 4,5-dihydro-1H-imidazole ring. These reactions typically involve the formation of carbon-nitrogen bonds to construct the five-membered heterocyclic system.

Multi-component Reactions (MCRs) for Dihydroimidazole Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While specific MCRs for the direct synthesis of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole are not extensively documented, the general principles of MCRs for imidazole (B134444) and imidazoline (B1206853) synthesis can be applied. These reactions offer advantages such as high atom economy, reduced reaction times, and simplified purification processes beilstein-journals.orgresearchgate.netresearchgate.net.

The cyclocondensation of an amidine with a ketone is a viable, though less common, route to dihydroimidazoles. In the context of this compound, this would involve the reaction of adamantane-1-carboxamidine with a suitable ketone precursor. The general reaction involves the formation of an intermediate which then undergoes cyclization.

The synthesis of imidazolines from aldehydes is a well-established method organic-chemistry.org. This approach typically involves the reaction of an aldehyde with a diamine, often in the presence of an oxidizing agent. For the synthesis of this compound, adamantane-1-carbaldehyde would be the key starting material, reacting with ethylenediamine (B42938).

The reaction proceeds through the initial formation of a diaminal intermediate from the condensation of the aldehyde with ethylenediamine. This intermediate then undergoes oxidative cyclization to yield the 2-imidazoline. Various oxidizing agents can be employed for this transformation.

| Aldehyde Precursor | Diamine | Oxidizing System | Product | Ref. |

| Adamantane-1-carbaldehyde | Ethylenediamine | Iodine/K2CO3 | This compound | organic-chemistry.org |

| Adamantane-1-carbaldehyde | Ethylenediamine | H2O2/NaI | This compound | organic-chemistry.org |

This table represents a generalized scheme based on known reactions for other aldehydes, as specific data for adamantane-1-carbaldehyde was not found in the search results.

Another synthetic approach involves the introduction of the adamantyl group onto a pre-formed imidazole or imidazoline ring. This can be achieved through reactions such as the selective homolytic substitution of an adamantyl radical onto the C-2 position of an imidazole ring. For instance, 2-(1-adamantyl)imidazole (B3429768) has been synthesized by the reaction of the adamantyl radical (generated from the oxidative decarboxylation of 1-adamantanecarboxylic acid) with imidazole nih.gov. While this method yields the aromatic imidazole, modifications could potentially lead to the dihydroimidazole derivative.

Nitrile Conversion to Imidazolines via Ethylenediamine and Organometallic Reagents

The most common and direct route for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles is the reaction of a nitrile with ethylenediamine nih.govresearchgate.netsci-hub.seresearchgate.net. This method is particularly suitable for the synthesis of this compound, starting from 1-adamantanecarbonitrile.

The reaction is typically catalyzed by various reagents that facilitate the cyclocondensation. Catalysts can range from sulfur-based reagents to Lewis acids. The reaction of various nitriles with ethylenediamine in the presence of thioacetamide as a catalyst has been studied, which proceeds via an in-situ generation of hydrogen sulfide that acts as the actual catalyst researchgate.net. Another efficient method employs a catalytic amount of sodium hydrosulfide sci-hub.se.

The general procedure involves heating a mixture of the nitrile and an excess of ethylenediamine with a catalytic amount of the chosen reagent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

| Nitrile Precursor | Diamine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref. |

| 1-Adamantanecarbonitrile | Ethylenediamine | Thioacetamide | None (neat) | Reflux | High (expected) | researchgate.net |

| 1-Adamantanecarbonitrile | Ethylenediamine | Sodium Hydrosulfide | Ethylenediamine | Reflux | High (expected) | sci-hub.se |

| 1-Adamantanecarbonitrile | Ethylenediamine | N-acetylcysteine | Methanol | 60 | High (expected) | nih.gov |

This table is constructed based on general procedures for nitrile to imidazoline conversion, as specific yield data for the adamantyl derivative was not explicitly found.

The use of organometallic reagents in this conversion is less common but can be a viable alternative.

Rearrangement Reactions in Dihydroimidazolone Synthesis

Dihydroimidazolones are related structures to dihydroimidazoles and can potentially serve as precursors. While the direct synthesis of this compound via rearrangement of a dihydroimidazolone is not a standard method, rearrangement reactions are known in imidazole chemistry. For instance, the Heine reaction involves the isomerization of an imidoyl aziridine to a 2-imidazoline nih.gov. A one-pot synthesis of tetra-substituted 2-imidazolines has been reported through the ring expansion of an imidoyl chloride with an aziridine nih.gov. Applying this to an adamantyl-substituted system could provide a novel route to the target compound.

Mechanistic Studies of Dihydroimidazole Ring Formation

The formation of the dihydroimidazole (imidazoline) ring is a cornerstone of synthesizing the title compound. Mechanistic studies reveal that the process often involves the condensation of a diamine with a suitable carbonyl-containing precursor. In the context of 2-adamantyl substituted imidazolines, this typically involves the reaction of ethylenediamine with an adamantyl-containing nitrile or related derivative.

The generally accepted mechanism for this cyclization involves the initial nucleophilic attack of one of the amino groups of the diamine onto the carbonyl or nitrile carbon. This is followed by an intramolecular cyclization step where the second amino group attacks an intermediate, leading to the formation of the five-membered dihydroimidazole ring after dehydration or elimination of a small molecule. The bulky adamantyl group can influence the reaction kinetics, but typically does not alter the fundamental mechanistic pathway.

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at either the imidazoline ring itself or the adamantyl substituent, although modifications to the imidazoline core are more common for tuning the electronic and steric properties of the molecule.

Post-cyclization modifications of the this compound scaffold primarily involve reactions at the nitrogen atoms of the imidazoline ring. These reactions can include alkylation, acylation, and other substitutions that introduce new functional groups. For instance, N-alkylation can be achieved by treating the imidazoline with an alkyl halide in the presence of a base. These modifications are critical for synthesizing derivatives with tailored properties.

Adamantyl-substituted imidazole N-oxides are versatile intermediates for the functionalization of the imidazole core. These N-oxides can undergo a variety of transformations. For example, they can be O-alkylated with alkyl bromides to form 1-alkoxyimidazolium salts. mdpi.com These salts, in turn, can be used to generate N-alkoxy-substituted imidazol-2-ylidenes, which are a class of N-heterocyclic carbenes (NHCs). mdpi.com

Furthermore, 1-(adamantyloxy)imidazole 3-oxides can react with reagents like 2,2,4,4-tetramethylcyclobutane-1,3-dithione or acetic anhydride to yield imidazol-2-thiones and imidazol-2-ones, respectively. researchgate.net Treatment of these N-oxides with Raney-Ni can lead to the corresponding imidazole derivatives. researchgate.net The adamantyl group's steric bulk can influence the reactivity and stability of these N-oxides and their subsequent products. A new approach to preparing adamantyl-bearing aminoxyls involves the sequential substitution of a fluorine atom in polyfluorinated arenes by 1-aminoadamantane, followed by oxidation. acs.org

Below is a table summarizing some reactions of adamantyl-substituted imidazole N-oxides:

| Reactant | Reagent | Product | Reference |

| 1-(Adamantyloxy)imidazole 3-oxides | Alkyl bromides | 1-Alkoxyimidazolium salts | mdpi.com |

| 1-(Adamantyloxy)imidazole 3-oxides | 2,2,4,4-tetramethylcyclobutane-1,3-dithione | Imidazol-2-thiones | researchgate.net |

| 1-(Adamantyloxy)imidazole 3-oxides | Acetic anhydride | Imidazol-2-ones | researchgate.net |

| 1-(Adamantyloxy)imidazole 3-oxides | Raney-Ni | Imidazole derivatives | researchgate.net |

| Polyfluorinated arenes | 1-Aminoadamantane, then m-CPBA | Adamantyl-bearing aminoxyls | acs.org |

Quaternization of the nitrogen atoms in the this compound ring leads to the formation of imidazolinium salts. This is typically achieved by reacting the imidazoline with an alkylating agent, such as an alkyl halide or a dialkyl sulfate. google.comresearchgate.net The process must be carried out under anhydrous conditions to prevent hydrolysis of the imidazoline ester reactant. google.com

These imidazolinium salts are important precursors for the generation of N-heterocyclic carbenes (NHCs). The stability of the resulting carbene is often enhanced by the bulky N-adamantyl substituents, which sterically protect the carbene center. wikipedia.org A copper-catalyzed method for the direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts has also been developed, providing an efficient route to unsymmetric aryl imidazolium (B1220033) salts. organic-chemistry.org

The quaternization reaction is sensitive to steric factors, and the choice of the quaternizing agent and reaction conditions can influence the yield and nature of the product. researchgate.net

Catalytic Approaches in the Synthesis of Adamantyl-Imidazolines

Catalysis plays a significant role in the synthesis of adamantyl-imidazolines, offering more efficient and environmentally friendly routes.

In recent years, there has been a growing interest in developing transition-metal-free synthetic methods for imidazoles and their derivatives to avoid the cost and potential toxicity of metal catalysts. mdpi.com These methods often rely on the use of base-promoted reactions or other non-metallic catalysts. For instance, a transition-metal-free, base-mediated deaminative coupling of benzylamines with nitriles has been reported for the one-step synthesis of 2,4,5-trisubstituted imidazoles. rsc.org Another efficient procedure describes the preparation of 4,5-dihydro-1H-imidazol-5-ones from aryl amidines and ketones under transition-metal-free conditions. rsc.org

These methodologies offer a practical and sustainable strategy for the synthesis of valuable imidazole derivatives from readily available starting materials.

Utilization of Metal Nanoparticles as Catalysts

The application of metal nanoparticles (NPs) as catalysts in organic synthesis has grown substantially, offering advantages such as high surface-to-volume ratios, unique electronic properties, and recyclability. researchgate.net In the synthesis of imidazolines, metal nanoparticles, particularly those of transition metals, have demonstrated significant catalytic efficacy. These reactions often proceed via the condensation of nitriles with diamines or the cyclization of other suitable precursors.

Heterogeneous catalysis using metal nanoparticles has emerged as a key technology in this field. beilstein-journals.org For instance, copper nanoparticles (Cu NPs) have been shown to be a highly effective catalyst for the three-component reaction of benzil, aldehydes, and ammonium acetate to form 2,4,5-trisubstituted imidazoles at room temperature. researchgate.net The high yield and short reaction times are attributed to the large surface area of the nanoparticles. researchgate.net Similarly, palladium nanoaggregates stabilized on an alumina matrix have been successfully used for the dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones, which are structurally related to imidazolines. acs.org

The general mechanism involves the activation of reactants on the surface of the metal nanoparticles. For example, in the synthesis from nitriles and diamines, the nitrile's carbon atom is activated by coordination to a metal site, facilitating the nucleophilic attack by the amino group of the diamine. The reusability of these nanocatalysts is a significant advantage, as they can be easily separated from the reaction mixture by filtration and reused multiple times with minimal loss of activity. researchgate.netmdpi.com Multi-metallic nanoparticles (MMNPs) are also gaining interest as their properties can be tuned by changing the composition and structure of the constituent metals, potentially leading to enhanced catalytic performance. rsc.org

| Catalyst | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Copper Nanoparticles (Cu NPs) | Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Highly efficient at room temperature; short reaction times and high yields due to large surface area; catalyst is reusable. | researchgate.net |

| Palladium/Alumina ([Pd/Al2O3]) | N,N'-disubstituted ureas, 1,2-diols | Imidazolones | Effective for acceptorless dehydrogenative condensation; catalyst is stable and reusable. | acs.org |

| Zinc Ferrite Nanoparticles (ZnFe2O4) | Aldehydes, Benzil, Primary Amines | Tetra-substituted Imidazoles | The iron acts as a Lewis acid, activating the carbonyl group; heterogeneous catalyst. | rsc.org |

| Cobalt-Copper Mixed Oxides | Aldehydes, Benzil, Ammonium Acetate | 2,4,5-Triaryl-1H-imidazoles | Effective under microwave irradiation; reusable catalyst. | rsc.org |

Polymer-Supported Catalytic Systems for Imidazole Synthesis

Polymer-supported catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). nih.gov This approach involves immobilizing a catalytically active species onto a solid polymer support, which simplifies the work-up procedure and allows for the recovery and recycling of the catalyst. nih.govmdpi.com

For the synthesis of imidazole and its derivatives, various polymer-supported systems have been developed. For example, oxidovanadium(IV) complexes have been immobilized on chloromethylated polystyrene. mdpi.com These heterogeneous catalysts have been successfully applied in one-pot, three-component reactions involving benzil, ammonium acetate, and various aromatic aldehydes to produce 2,4,5-trisubstituted imidazoles in high yields. mdpi.com The polymer support facilitates easy separation of the catalyst from the product, and the catalyst can be reused for several cycles without a significant drop in activity. mdpi.com

Another strategy involves using polymers like polyethylene imine (PEI) as a template for the preparation of metal nanoparticles. taylorfrancis.com The resulting polymer-metal composites show significant catalytic performance. The polymer not only stabilizes the nanoparticles, preventing aggregation, but also allows for a high loading of the metal. taylorfrancis.com The choice of polymer support is crucial and can influence the catalyst's activity and stability. Supports like silica-supported catalysts have also been employed, offering benefits such as being low-cost and recyclable. nih.gov

| Catalyst System | Polymer Support | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Oxidovanadium(IV) complexes | Chloromethylated Polystyrene | One-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles | High yields (up to 96%); catalyst is recyclable for up to five cycles. | mdpi.com |

| Copper(I) oxide | Silica (B1680970) (SiO2) | Synthesis of 2,4,5-triaryl imidazoles | Catalyst reusable for six consecutive times with no noticeable decrease in activity. | nih.gov |

| Titanium-based catalyst | Silica (SiO2) | One-pot multicomponent synthesis of 2,4,5-triaryl and 1,2,4,5-tetraryl imidazoles | Recyclable, low-cost, solvent-free conditions, high yields. | nih.gov |

| Antimony pentachloride | Silica (SiO2) | Synthesis of tetrasubstituted imidazoles | Easy removal by filtration; effective under solvent-free conditions. | nih.gov |

Chiral Catalyst Development for Asymmetric Synthesis

The asymmetric synthesis of 2-imidazolines is of great interest for producing enantiomerically pure compounds, which are valuable as chiral ligands for asymmetric catalysis or as building blocks for pharmaceuticals. The development of chiral catalysts is central to achieving high enantioselectivity in these transformations.

While specific examples for the asymmetric synthesis of this compound are not extensively documented in readily available literature, the principles of chiral catalyst design can be applied. Chiral catalysts create a stereochemically defined environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.

Several classes of chiral catalysts are relevant to this goal:

Chiral Metal Complexes: Transition metal complexes with chiral ligands are widely used. For instance, chiral N-heterocyclic carbenes (NHCs) can serve as stereodirecting ligands in various asymmetric reactions. researchgate.net The synthesis of chiral imidazolines can be a stepping stone to creating these valuable NHC ligands.

Chiral Brønsted Acids: These catalysts, such as chiral phosphoric acids, can activate substrates through hydrogen bonding and have been recognized as powerful tools in asymmetric synthesis. ims.ac.jp They could potentially be used to catalyze the cyclization step in imidazoline formation in an enantioselective manner.

Organocatalysts: Small organic molecules can act as chiral catalysts. For example, chiral phosphines have been used in enantioselective annulation reactions to create complex heterocyclic structures. researchgate.net A new class of structurally rigid tricyclic chiral organocatalysts derived from L-tryptophan has shown high efficiency in asymmetric Michael additions, demonstrating the potential of rationally designed organocatalysts. ntu.edu.sg

The development of a chiral catalyst for the synthesis of a specific molecule like this compound would involve screening different classes of catalysts and ligands, and optimizing reaction conditions to achieve high yields and enantioselectivity. The design often focuses on creating a rigid catalyst structure to effectively control the spatial arrangement of the reactants in the transition state. ntu.edu.sg

| Catalyst Class | Example | Mechanism of Action | Potential Application in Imidazoline Synthesis | Reference |

|---|---|---|---|---|

| Chiral Metal Complexes | Ruthenium–bipirydyl complex with L-proline | Coordination to reactants to create a chiral environment. | Asymmetric cyclization or condensation reactions. | mdpi.com |

| Chiral Brønsted Acids | Chiral Phosphoric Acid | Activation of electrophiles or nucleophiles via hydrogen bonding. | Enantioselective intramolecular hydroamination or cyclization. | ims.ac.jp |

| Organocatalysts | Chiral Phosphines | Formation of chiral intermediates (e.g., zwitterionic dipoles). | Catalyzing asymmetric annulation or cycloaddition reactions to form the imidazoline ring. | researchgate.net |

| Organocatalysts | Hexahydropyrrolo[2,3-b]indole-based catalysts | Formation of chiral enamines or iminium ions. | Asymmetric Michael addition or other C-C bond-forming reactions to build chiral precursors. | ntu.edu.sg |

Advanced Structural Elucidation and Spectroscopic Characterization in 2 1 Adamantyl 4,5 Dihydro 1h Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR spectroscopy for this compound would reveal distinct signals corresponding to the different sets of chemically non-equivalent protons in the adamantyl cage and the dihydroimidazole (B8729859) ring.

Adamantyl Protons: The highly symmetric adamantane (B196018) cage contains methine (CH) and methylene (CH₂) protons. Protons on the tertiary carbons (bridgehead positions) would appear as a distinct signal, while the protons on the secondary carbons would produce another set of signals. Due to the rigid, cage-like structure, these protons would likely appear as multiplets in a characteristic region of the aliphatic upfield section of the spectrum.

Dihydroimidazole Ring Protons: The methylene protons (-CH₂-CH₂-) of the 4,5-dihydro-1H-imidazole ring are chemically equivalent and would be expected to produce a single signal. This signal would likely appear as a singlet or a narrow multiplet. The N-H proton of the imidazole (B134444) ring would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The integration of these signals would correspond to the number of protons in each unique environment, confirming the molecular composition.

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the adamantyl group and the dihydroimidazole ring.

Adamantyl Carbons: The adamantyl substituent has four distinct carbon environments: the quaternary carbon at the point of attachment to the imidazole ring, the tertiary bridgehead carbons (CH), and the secondary carbons (CH₂).

Dihydroimidazole Ring Carbons: The spectrum would show a signal for the C=N carbon (C2), which is expected to be the most downfield signal due to its bonding environment. The two equivalent methylene carbons (-CH₂-CH₂-) at positions 4 and 5 would produce a single signal in the aliphatic region of the spectrum.

The expected chemical shifts for these carbons can be estimated based on standard ranges for similar functional groups.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

| Group | Nucleus | Predicted Signal Type | Expected Chemical Shift Region (ppm) |

|---|---|---|---|

| Adamantyl | ¹H | Multiplets | Aliphatic (Upfield) |

| Dihydroimidazole (-CH₂-CH₂-) | ¹H | Singlet/Multiplet | Aliphatic (Downfield of Adamantyl) |

| Dihydroimidazole (N-H) | ¹H | Broad Singlet | Variable |

| Adamantyl (Quaternary C) | ¹³C | Singlet | Aliphatic |

| Adamantyl (Tertiary CH) | ¹³C | Singlet | Aliphatic |

| Adamantyl (Secondary CH₂) | ¹³C | Singlet | Aliphatic |

| Dihydroimidazole (C=N) | ¹³C | Singlet | Heteroaromatic/Amidine (Downfield) |

Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available in the cited literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₃H₂₀N₂).

The mass spectrum would exhibit a prominent molecular ion peak (M⁺) corresponding to the intact molecule's mass. Furthermore, the fragmentation pattern observed in the spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the Adamantyl Group: A common fragmentation would be the cleavage of the bond between the adamantyl cage and the dihydroimidazole ring, resulting in a stable adamantyl cation (m/z = 135) and a fragment corresponding to the dihydroimidazole ring. This adamantyl cation peak is often a dominant feature in the mass spectra of adamantane-containing compounds.

Fragmentation of the Dihydroimidazole Ring: The dihydroimidazole ring could undergo characteristic fragmentation, such as the loss of small neutral molecules like ethylene (C₂H₄).

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of both the adamantyl and dihydroimidazole moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate to strong absorption band typically in the region of 3400-3100 cm⁻¹, characteristic of the N-H bond in the imidazole ring. The peak may be broadened due to hydrogen bonding.

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the C-H stretching vibrations within the aliphatic adamantyl group and the methylene groups of the dihydroimidazole ring.

C=N Stretch: A strong and sharp absorption band in the region of 1650-1550 cm⁻¹ would be indicative of the C=N double bond stretching vibration within the imidazoline (B1206853) ring, a key feature of this structure.

C-N Stretch: Absorptions corresponding to C-N single bond stretching would be expected in the fingerprint region, typically between 1250-1020 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3100 |

| C-H (sp³) | Stretch | 2950 - 2850 |

| C=N | Stretch | 1650 - 1550 |

Note: This table is predictive and based on general principles of IR spectroscopy, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the exact geometry of both the adamantyl cage and the dihydroimidazole ring.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The precise conformation of the molecule.

The planarity or puckering of the dihydroimidazole ring.

The packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds involving the N-H group, which are crucial for understanding the solid-state properties of the material.

Such data serves as the ultimate proof of structure and provides a benchmark for computational modeling.

Advanced Spectroscopic Techniques for Investigating Specific Electronic and Vibrational Properties

Beyond routine characterization, advanced spectroscopic and computational methods can be employed to investigate specific properties of this compound.

Computational Spectroscopy: In the absence of experimental data, Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties. mdpi.comasianrepo.org These computational models can generate theoretical NMR, IR, and Raman spectra that can guide the interpretation of experimental results or serve as a predictive tool. DFT can also be used to explore the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for understanding its reactivity and electronic properties. mdpi.com

Vibrational Spectroscopy: Detailed vibrational analysis using a combination of experimental IR and Raman spectroscopy, supported by computational calculations, can provide a complete assignment of the molecule's vibrational modes. This offers deep insight into the bonding and dynamics of the molecular framework.

These advanced methods provide a more profound understanding of the molecule's physicochemical characteristics, complementing the foundational data obtained from standard spectroscopic techniques.

Reactivity and Mechanistic Investigations of 2 1 Adamantyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Deprotonation and N-Heterocyclic Carbene (NHC) Generation

The generation of N-heterocyclic carbenes (NHCs) from 2-substituted-4,5-dihydro-1H-imidazole precursors, known as imidazolines, is a cornerstone of their modern applications, particularly in organocatalysis and as ligands in organometallic chemistry. The process involves the deprotonation of the corresponding imidazolium (B1220033) salt at the C2 position.

For 2-(1-adamantyl)-4,5-dihydro-1H-imidazole, the generation of the NHC, specifically 1,3-di(1-adamantyl)imidazol-2-ylidene, is achieved through the deprotonation of a 1,3-di(1-adamantyl)imidazolium salt. This reaction is typically carried out using a strong base. For instance, the first isolation of a stable crystalline N-heterocyclic carbene by Arduengo and colleagues in 1991 involved the deprotonation of 1,3-di(1-adamantyl)imidazolium chloride. nih.gov This was accomplished using sodium or potassium hydride with a catalytic amount of either potassium tert-butoxide or dimethyl sulfoxide. nih.gov The general reaction is illustrated below:

Scheme 1: Deprotonation of 1,3-di(1-adamantyl)imidazolium chloride to yield the corresponding N-heterocyclic carbene.

The acidic nature of the proton at the C2 position of the imidazolium salt facilitates this deprotonation. The resulting NHC is a neutral, divalent carbon species with a lone pair of electrons, rendering it highly nucleophilic. mdpi.com

Stability and Reactivity of Adamantyl-Substituted NHCs

The stability of N-heterocyclic carbenes is a critical factor in their isolation and application. The NHC derived from this compound, 1,3-di(1-adamantyl)imidazol-2-ylidene, exhibits remarkable thermal stability. nih.gov This stability is attributed to a combination of steric and electronic factors.

Steric Effects: The bulky 1-adamantyl groups flanking the carbene center provide significant steric shielding. This bulkiness hinders the approach of other molecules to the reactive carbene carbon, thereby preventing dimerization and other unwanted reactions that are common for less sterically protected carbenes. nih.gov

Electronic Effects: The two nitrogen atoms adjacent to the carbene center play a crucial role in its electronic stabilization. These nitrogen atoms donate electron density to the formally vacant p-orbital of the carbene carbon, a phenomenon described as π-backbonding. This delocalization of electrons increases the stability of the carbene. nih.gov

The reactivity of adamantyl-substituted NHCs is characterized by their strong nucleophilicity. The lone pair of electrons on the carbene carbon readily attacks electrophilic centers. This reactivity is harnessed in a variety of catalytic transformations where the NHC acts as an organocatalyst. For example, NHCs can initiate reactions such as the benzoin (B196080) condensation and the Stetter reaction by undergoing nucleophilic addition to aldehydes. mdpi.com The electronic properties of NHCs, possessing both σ basicity and π acidity, are key to their unique catalytic activity. nih.gov

Reaction Pathways and Intermediates in Imidazoline (B1206853) Chemistry

The chemistry of imidazolines is diverse, involving various reaction pathways and the formation of key intermediates that dictate the final products. The presence of both amine and imine functionalities within the dihydroimidazole (B8729859) ring allows for a range of chemical transformations.

Nucleophilic Addition Reactions

The carbene carbon of adamantyl-substituted NHCs is a potent nucleophile that readily participates in addition reactions with a wide array of electrophiles. A primary example of this reactivity is the addition to carbonyl compounds, such as aldehydes. This initial nucleophilic attack forms a tetrahedral intermediate, often referred to as a Breslow intermediate in the context of certain catalytic cycles. nih.gov This step is fundamental to the role of NHCs in "umpolung" (polarity reversal) catalysis, where the typically electrophilic carbonyl carbon is converted into a nucleophilic species. nih.gov

The general mechanism for the nucleophilic addition of an NHC to an aldehyde is as follows:

Scheme 2: Nucleophilic addition of an N-heterocyclic carbene to an aldehyde, forming a zwitterionic intermediate.

While specific studies detailing the nucleophilic addition reactions of 1,3-di(1-adamantyl)-4,5-dihydroimidazol-2-ylidene are not extensively documented in the provided search results, the principles of NHC reactivity strongly suggest its capability to react with various electrophiles, including aldehydes, ketones, and imines. nih.gov The steric bulk of the adamantyl groups would likely influence the rate and selectivity of such reactions.

Oxidative and Dehydrogenative Processes Affecting Dihydroimidazoles

Dihydroimidazoles can undergo oxidative and dehydrogenative transformations, leading to the corresponding aromatic imidazole (B134444) derivatives or other oxidized products.

A key transformation is the dehydrogenation of imidazolines to form imidazoles. This process can be achieved catalytically at elevated temperatures. For instance, a patented method describes the dehydrogenation of imidazolines to imidazoles in high yield by contacting them with a catalyst comprising nickel-copper, nickel-chromium, or nickel-copper-chromium at temperatures between 160 to 300°C. nih.gov This aromatization reaction is a valuable route to access highly stable imidazole compounds from their dihydro precursors.

The adamantyl group itself can be susceptible to oxidation under certain conditions. Studies on the catalytic oxidation of adamantane (B196018) have shown that it can be converted to various oxygenated products, including tri-, tetra-, and penta-ols, using reagents such as hydrogen peroxide in the presence of a copper(II) complex catalyst. mdpi.com The tertiary C-H bonds of the adamantane cage are particularly susceptible to oxidation. Therefore, in oxidative reactions involving this compound, both the dihydroimidazole ring and the adamantyl substituent could potentially be reactive sites, depending on the oxidant and reaction conditions. Hybrid materials based on imidazo[4,5-b]porphyrins have been developed for the catalytic oxidation of sulfides. mdpi.com

Synthetic Modifications and Analog Synthesis of 2 1 Adamantyl 4,5 Dihydro 1h Imidazole

Modification of the Adamantyl Moiety

The adamantane (B196018) scaffold is known for its rigidity and thermal stability, and its functionalization typically occurs at the tertiary (bridgehead) or secondary carbon atoms. These modifications are generally achieved through radical or carbocationic intermediates. nih.gov

Direct oxidation of the adamantyl group represents a primary route for modification. While direct hydroxylation of the adamantyl group in the target compound is not extensively documented, analogous reactions on substituted adamantanes are well-established. For instance, hydroxylation can be selectively directed to the tertiary bridgehead positions. researchgate.net Systems employing reagents like H2O-CBr4 in the presence of various metal complexes can achieve this transformation. researchgate.netresearchgate.net Such reactions proceed via the formation of a stable 1-adamantyl cation, which is then trapped by a hydroxyl group. Given the high bond dissociation energies of adamantane's C-H bonds, reactive H-atom abstractors are often required. nih.gov

Halogenation is another common functionalization strategy for the adamantane core. researchgate.net Bromination of adamantane with molecular bromine typically yields the 1-bromoadamantane selectively through an ionic mechanism. wikipedia.orgtandfonline.com The reaction conditions, particularly the presence of Lewis acid catalysts, can influence the degree of substitution. wikipedia.org The introduction of a bromine atom at a bridgehead position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Table 1: Examples of Functionalization Reactions on the Adamantyl Moiety

| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| Hydroxylation | H2O-CBr4, Metal Catalyst (e.g., W(CO)6) | Tertiary (bridgehead) C-H | 3-hydroxy-1-adamantyl derivative |

| Bromination | Br2, heat or Lewis Acid Catalyst | Tertiary (bridgehead) C-H | 1-bromo-adamantyl derivative |

| Alkylation | Photoredox and H-atom transfer catalysis | Tertiary (bridgehead) C-H | 1-alkyl-adamantyl derivative chemrxiv.org |

Substitutions and Derivatizations on the Dihydroimidazole (B8729859) Ring

The 4,5-dihydro-1H-imidazole (imidazoline) ring offers several sites for derivatization, including the nitrogen atoms and the C4-C5 carbon backbone.

N-alkylation and N-acylation at the N1 position are common modifications for imidazoline (B1206853) and related heterocyclic systems. beilstein-journals.orgfabad.org.tr These reactions typically proceed by deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), followed by reaction with an alkyl or acyl halide. nih.gov The regioselectivity of these reactions can be influenced by both steric and electronic factors of the substituents on the heterocyclic ring. nih.gov

Substitution at the C4 and C5 positions of the dihydroimidazole ring is more complex and often involves constructing the ring from appropriately substituted precursors. For example, using substituted 1,2-diamines in the initial cyclization reaction with an adamantyl-containing nitrile or imidate would yield C4/C5-substituted analogs. nih.gov Multi-component reactions have also been developed for the synthesis of 4-monosubstituted and 4,5-disubstituted 2-imidazolines, offering a convergent approach to these derivatives. vu.nl

Incorporation of Additional Heterocyclic Systems

Fusing or appending additional heterocyclic systems to the 2-(1-adamantyl)-4,5-dihydro-1H-imidazole core can be achieved through several synthetic strategies. One approach involves using a bifunctional reagent that reacts with the existing dihydroimidazole ring to build a new fused ring system. For instance, annulation of an imidazole (B134444) nucleus to a saturated fragment is a known method for creating fused imidazole derivatives. nih.gov

Alternatively, a pre-functionalized dihydroimidazole can be used as a building block. For example, an N-alkylated derivative bearing a reactive group (e.g., a halogen or a hydroxyl group) on the alkyl chain could be used to cyclize and form a new heterocyclic ring. One-pot multicomponent reactions are also powerful tools for constructing imidazole-fused heterocycles from simple precursors. acs.orgnih.gov These methods often feature high synthetic efficiency and allow for the generation of diverse molecular scaffolds. acs.org

Synthesis of Spiro-fused Dihydroimidazolones

The synthesis of spiro-fused dihydroimidazolones from a this compound precursor would likely involve a multi-step sequence. A plausible route could begin with the oxidation of the dihydroimidazole ring to the corresponding imidazole. Subsequently, functionalization at the C4 or C5 position of the imidazole ring could introduce a side chain suitable for spirocyclization.

A more direct approach to related spiro-imidazolidinone structures involves the condensation of a ketone (which would form the spirocyclic component) with reagents like potassium cyanide and ammonium carbonate in a Bucherer-Bergs reaction to form a spirohydantoin (a type of imidazolidinone). chem-soc.si Adapting this to the target structure, one could envision a strategy starting from a ketone precursor that is then used to build the spiro-imidazolidinone ring. acs.orgnih.gov For instance, a synthetic route could involve the condensation of an amino amide with a carbonyl compound to directly form the chiral imidazolidinone core in a spirocyclic fashion. acs.org

Stereoselective Synthesis of Chiral Imidazoline Derivatives

The development of stereoselective methods for the synthesis of chiral imidazoline derivatives is of significant interest due to their application as chiral ligands and catalysts. chinesechemsoc.orgresearchgate.net

One major strategy involves the use of chiral 1,2-diamines as starting materials. The condensation of an enantiopure diamine, such as (1R,2R)-1,2-diphenylethanediamine, with adamantane-1-carboximidate would yield a chiral 4,5-disubstituted 2-imidazoline with a defined stereochemistry. The inherent chirality of the diamine backbone directs the stereochemical outcome of the final product.

Catalytic asymmetric synthesis provides another powerful route. For example, the enantioselective addition/hydroamidination of nitriles to allylamines, catalyzed by chiral rare-earth metal complexes, has been shown to produce enantioenriched 2-substituted imidazolines in high yields and excellent enantioselectivity. chinesechemsoc.org Similarly, asymmetric aza-Henry reactions catalyzed by chiral proton complexes can be used to generate highly substituted chiral imidazolines. nih.gov These methods are valuable as they allow for the creation of chiral centers during the formation of the imidazoline ring itself.

Table 2: Strategies for Stereoselective Synthesis of Chiral Imidazoline Derivatives

| Synthetic Strategy | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Chiral Starting Material | Use of enantiopure 1,2-diamines in the cyclization reaction. | (1R,2R)- or (1S,2S)-1,2-diphenylethanediamine | Diastereomerically and enantiomerically pure 4,5-disubstituted imidazolines. |

| Catalytic Asymmetric Synthesis | Rare-earth metal-catalyzed enantioselective addition/hydroamidination. chinesechemsoc.org | Chiral bis(oxazolinato) rare-earth metal catalysts | Enantioenriched 2-substituted imidazolines. chinesechemsoc.org |

| Asymmetric aza-Henry Reaction | Catalyzed reaction of an α-alkyl α-nitro ester nucleophile. nih.gov | Bis(Amidine) [BAM] chiral proton complex | Highly substituted chiral imidazolines as a single stereoisomer. nih.gov |

| Cation-Directed Desymmetrization | Catalytic enantioselective desymmetrization of an achiral anion. nih.gov | Chiral phase-transfer catalyst | Axially chiral 2-aryl imidazoles. nih.gov |

Coordination Chemistry and Catalytic Applications of 2 1 Adamantyl 4,5 Dihydro 1h Imidazole Derived Ligands

Design and Synthesis of Metal Complexes with Imidazoline-Based Ligands

The synthesis of metal complexes utilizing adamantyl-substituted imidazoline (B1206853) ligands primarily involves two key intermediates: imidazolinium salts, which serve as precursors to N-heterocyclic carbenes (NHCs), and palladacyclic complexes formed through C-H activation.

Imidazolinium salts are stable, crystalline solids that are crucial precursors for the in-situ or isolated generation of N-heterocyclic carbenes (NHCs). dicp.ac.cn These NHCs are potent σ-donating ligands that can stabilize a wide array of transition metal complexes. The introduction of bulky adamantyl groups on the nitrogen atoms of the imidazolinium ring is a strategy to create sterically hindered NHC ligands.

The synthesis of these precursors is of significant practical importance. dicp.ac.cn Research has led to the preparation of the saturated NHC ligand 1,3-di(1-adamantyl)-4,5-dihydroimidazol-2-ylidene (H₂IAd), derived from its corresponding imidazolinium salt. nih.govresearchgate.net A related, unsymmetrical ligand, 1-(1-adamantyl)-3-mesityl-4,5-dihydroimidazol-2-ylidene (H₂IAdMes), has also been successfully synthesized. nih.govresearchgate.net The general route to such imidazolinium salts often involves the cyclization of an N,N'-disubstituted ethylenediamine (B42938) with a one-carbon source like triethyl orthoformate. mdpi.com The resulting imidazolinium salt can then be deprotonated with a strong base to yield the free carbene, which is subsequently reacted with a metal precursor. dicp.ac.cn

Palladacyclic complexes, featuring a direct carbon-palladium bond within a chelate ring structure, are a significant class of catalysts. A family of air- and moisture-stable enantiopure C,N-palladacycles (PIN-acac complexes) has been developed, incorporating an imidazoline moiety.

Within this family, a specific complex featuring an adamantyl group has been synthesized: Acetylacetonato{(S)-2-[2-(1-1-adamantyl)-4-tert-butyl-4,5,-dihydro-1H-imidazyl]-naphthyl-C,N}palladium(II) (complex 18h ). The synthesis of this complex was achieved in three steps. The key step involves the reaction of the adamantyl-substituted imidazoline with a palladium(0) source, Pd₂(dba)₃, in refluxing toluene. This initially forms a mixture of iodide-bridged dimeric palladacycles. Due to instability on silica (B1680970) gel, this crude mixture was directly treated with silver acetylacetonate (B107027) (Ag(acac)) to afford the final, stable monomeric complex 18h in a 41% yield. A notable characteristic of this synthesis is that the adamantyl-substituted complex was isolated as a roughly 1:1 mixture of inseparable stereoisomers.

Application in Homogeneous Catalysis

Ligands derived from 2-(1-adamantyl)-4,5-dihydro-1H-imidazole have been investigated in several areas of homogeneous catalysis, leveraging the steric bulk of the adamantyl group to influence reaction outcomes.

N-heterocyclic carbenes have become ubiquitous in ruthenium-based olefin metathesis catalysis, leading to the development of highly active "second-generation" Grubbs-type catalysts. The sterically demanding adamantyl-substituted NHC ligand, 1-(1-adamantyl)-3-mesityl-4,5-dihydroimidazol-2-ylidene (H₂IAdMes), was used to prepare the ruthenium complex [RuCl₂(CHPh)(H₂IAdMes)(PCy₃)] (7 ). nih.govresearchgate.net

However, the catalytic performance of this complex was found to be very poor. The limited activity is attributed to the excessive steric crowding imparted by the 1-adamantyl group, which hinders the catalytic cycle. nih.govresearchgate.net Further illustrating the steric challenge, the more hindered ligand 1,3-di(1-adamantyl)-4,5-dihydroimidazol-2-ylidene (H₂IAd) failed to react at all with the ruthenium precursor [RuCl₂(CHPh)(PCy₃)₂]. nih.govresearchgate.net

Based on the available search results, there is no specific information regarding the application of this compound-derived ligands in asymmetric hydrogenation. While the field of asymmetric hydrogenation is extensive, employing a wide variety of chiral ligands, the use of this particular adamantyl-substituted imidazoline scaffold has not been documented in the provided sources.

Palladacyclic complexes bearing adamantyl-imidazoline moieties have been evaluated in other enantioselective catalytic reactions. Specifically, the palladacycle 18h , which contains a 1-adamantyl substituent on the imidazoline ring, was tested as a catalyst in the asymmetric synthesis of branched allylic acetates.

In the model reaction of 1-penten-3-yl trichloroacetimidate (B1259523) with acetic acid, the adamantyl-containing palladacycle 18h demonstrated high catalytic activity. The reaction proceeded to near completion, providing the desired product, 3-acetoxy-1-pentene, in a high yield. However, the enantioselectivity was moderate.

Interactive Data Table: Catalytic Performance in Enantioselective Allylic Acetylation

The following table summarizes the performance of the adamantyl-containing palladacycle 18h in the catalytic asymmetric synthesis of 3-acetoxy-1-pentene.

| Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

| 18h | 95 | 57 |

Data sourced from reference. Complex 18h was used as a 1:1 mixture of atropisomers.

Application in Heterogeneous Catalysis

The development of heterogeneous catalysts is a critical goal in chemistry, aiming to combine the high efficiency and selectivity of homogeneous systems with the ease of separation and recyclability of solid-supported catalysts. Ligands derived from this compound are particularly well-suited for this purpose due to the properties of the adamantyl group.

One promising strategy for the heterogenization of catalysts bearing adamantyl-modified NHC ligands is through non-covalent immobilization. This approach leverages supramolecular interactions to anchor the catalyst to a solid support, avoiding the often-complex synthetic modifications required for covalent attachment. A key example of this is the use of host-guest chemistry. The adamantyl moiety can act as a guest that strongly binds to the hydrophobic cavity of macrocyclic host molecules like cucurbiturils (CB) or cyclodextrins. nih.gov

For instance, an NHC ligand strategically modified with an adamantyl group has been designed for supramolecular complex formation with cucurbit researchgate.neturil (CB7). nih.gov This host-guest interaction provides a method for the non-covalent immobilization of the corresponding metal-NHC catalyst onto a solid support functionalized with CB7. nih.gov This technique aims to create a recoverable and reusable catalytic system, which is a significant advantage for industrial applications. nih.gov While this demonstrates a "proof-of-principle" for creating recyclable catalysts, detailed studies on the performance and recyclability of these specific immobilized systems in various catalytic reactions are an active area of research.

The general advantages of immobilizing NHC-metal complexes, including those with bulky substituents like the adamantyl group, are well-documented. Immobilization on supports such as polymers, silica, or magnetic nanoparticles facilitates catalyst recovery, minimizes product contamination with toxic metals, and allows for the use of the catalyst in continuous flow reactors.

Ligand Structure-Performance Relationships in Catalysis

The catalytic performance of a metal complex is intrinsically linked to the steric and electronic properties of its ligands. For N-heterocyclic carbene ligands derived from this compound, the adamantyl group plays a defining role in establishing these properties.

Steric Effects: The most prominent feature of the adamantyl group is its significant and rigid steric bulk. Unlike planar aryl groups such as mesityl, the adamantyl cage is three-dimensional, creating a highly congested environment around the metal center to which the NHC is coordinated. This steric hindrance can have several consequences on catalytic activity:

Stabilization of Catalytic Species: The bulkiness of the adamantyl group can protect the metal center from decomposition pathways, potentially leading to more stable and longer-lived catalysts.

Influence on Reaction Selectivity: The defined steric profile can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the catalytic center. Theoretical studies on Ni-catalyzed reductive couplings of alkynes and aldehydes have shown that the regioselectivity is directly affected by the shape and orientation of the N-substituents on the NHC ligand. nih.gov The adamantyl group, while very bulky, may orient itself away from the reaction plane, leading to only moderate steric repulsions and influencing the reaction's outcome. nih.gov

Potential for Catalyst Deactivation: Conversely, excessive steric bulk can also be detrimental. In some cases, the adamantyl group may hinder or block the coordination of substrates to the metal center, thereby reducing or completely inhibiting catalytic activity. For example, a Grubbs-type olefin metathesis catalyst featuring an N-adamantyl, N'-mesityl substituted NHC ligand showed no beneficial effect on catalytic activity, which was attributed to the excessive steric crowding imparted by the adamantyl moiety.

Electronic Effects: The adamantyl group is an aliphatic substituent and is considered to be more electron-donating than aryl groups like mesityl. This increased electron donation from the NHC ligand to the metal center can influence the catalytic cycle in several ways:

Enhanced Oxidative Addition: For cross-coupling reactions, a more electron-rich metal center can facilitate the oxidative addition step, which is often the rate-determining step.

Modification of Reductive Elimination: The electronic properties of the ligand also impact the final reductive elimination step, where the product is released from the catalyst.

Table 1: Comparative Properties of Adamantyl- vs. Mesityl-Substituted NHC Ligands

| Property | Adamantyl-Substituted NHC | Mesityl-Substituted NHC | Impact on Catalysis |

|---|---|---|---|

| Steric Profile | Three-dimensional, highly bulky | Planar, bulky in two dimensions | Can enhance catalyst stability and influence selectivity; excessive bulk may inhibit substrate binding. |

| Electronic Nature | Strongly σ-donating (aliphatic) | σ-donating (aromatic) | Influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. |

| Potential for Heterogenization | Excellent guest for host-guest chemistry (e.g., with cucurbiturils) | Less commonly used for non-covalent immobilization via host-guest chemistry. | Facilitates the development of recyclable, heterogeneous catalyst systems. |

Theoretical and Computational Studies on 2 1 Adamantyl 4,5 Dihydro 1h Imidazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds from first principles. For a molecule like 2-(1-adamantyl)-4,5-dihydro-1H-imidazole, these methods would provide deep insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed to determine the optimized molecular geometry, bond lengths, and bond angles of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be the first step in any theoretical characterization.

These calculations would reveal the most stable three-dimensional arrangement of the atoms, detailing the spatial relationship between the bulky adamantyl cage and the dihydroimidazole (B8729859) ring. The planarity of the imidazole (B134444) ring and its orientation relative to the adamantyl group are key structural parameters that would be determined. Electronic structure analysis would further provide information on the distribution of electron density, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Theoretical Parameters from DFT Calculations for Imidazole Derivatives (Note: This table is illustrative of the types of data obtained from DFT calculations for similar compounds, as specific data for this compound is not available.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | Compound Specific | Indicates molecular stability. |

| Dipole Moment (Debye) | ~2-5 D | Measures overall polarity of the molecule. |

| C=N Bond Length (Å) | ~1.30 - 1.35 Å | Characterizes the imine bond within the imidazole ring. |

| N-C-N Bond Angle (°) | ~110 - 115° | Defines the geometry of the imidazole ring. |

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectra with experimental data, the accuracy of the computational model can be validated.

Furthermore, computational methods can be used to explore conformational changes, such as the rotation around the single bond connecting the adamantyl group and the imidazole ring. By mapping the potential energy surface as a function of this rotation, the energy barriers for different conformations can be calculated, providing insight into the molecule's flexibility and the relative populations of different conformers at various temperatures.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, analysis would likely show the HOMO localized on the electron-rich dihydroimidazole ring and the LUMO distributed across the C=N bond and adjacent atoms. The electron-donating adamantyl group would be expected to influence the energy of the HOMO.

Table 2: Frontier Molecular Orbital Data for a Generic Imidazole Derivative (Note: This table illustrates typical FMO data. Specific values for the target compound are not available.)

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating capability. |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While quantum calculations provide static pictures of molecules at minimum energy, MD simulations offer a dynamic view of molecular behavior in a more realistic environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be used to study its solvation properties, conformational dynamics, and interactions with other molecules. For instance, a simulation in a water box would reveal how water molecules arrange around the hydrophobic adamantyl group and the more polar dihydroimidazole moiety. This provides insights into its solubility and how it might behave in an aqueous biological environment. MD is also crucial for studying how the molecule might bind to a protein receptor, showing the flexibility of both the ligand and the protein during the binding process.

Computational Approaches to Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship.

For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with measured biological activity. This can lead to predictive models that guide the design of new, more potent compounds. For example, a model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its activity, or that a specific electronic feature is crucial for its function. Such studies are instrumental in modern drug discovery.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism.

For reactions involving this compound, such as its synthesis or its metabolic transformation, DFT calculations can be used to locate transition state structures and calculate the activation energies. This information is invaluable for understanding how the reaction proceeds, what factors influence its rate, and how the reaction conditions might be optimized. For example, modeling the synthesis could clarify the role of catalysts and predict potential byproducts.

Emerging Research Directions and Future Perspectives in 2 1 Adamantyl 4,5 Dihydro 1h Imidazole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 2-imidazolines, including adamantyl-substituted derivatives, has traditionally relied on established methods. However, the principles of green chemistry are increasingly driving the development of new synthetic protocols that are more efficient, atom-economical, and environmentally benign. Future research in the synthesis of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole is expected to focus on several key areas:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions in the synthesis of various imidazole (B134444) derivatives. Their application to the synthesis of adamantyl imidazolines could offer significant advantages over classical heating methods.

Catalyst Development: The exploration of novel catalysts is a cornerstone of modern organic synthesis. For the preparation of this compound, research into reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or polymer-supported catalysts, could lead to more sustainable and cost-effective production methods. mdpi.com For instance, a chromium-containing MOF, MIL-101(Cr), has been effectively used as a heterogeneous catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, demonstrating high yields and catalyst recyclability. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and simplifying purification. core.ac.uk Designing one-pot syntheses for this compound and its derivatives is a promising direction for enhancing synthetic efficiency. core.ac.ukresearchgate.net

Green Solvents and Solvent-Free Conditions: The use of environmentally benign solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, is a major goal of green chemistry. Adapting existing synthetic routes or developing new ones that adhere to these principles will be a critical focus of future research.

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Optimization of reaction parameters |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions | Exploration of sonochemical effects |

| Heterogeneous Catalysis | Catalyst recyclability, easier product purification | Development of novel MOFs and polymer-supported catalysts |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste | Design of novel MCR strategies |

| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety | Screening of alternative reaction media |

Exploration of Advanced Catalytic Applications

The unique steric and electronic properties conferred by the adamantyl group make this compound an attractive ligand for catalysis. The dihydroimidazole (B8729859) core can coordinate to a variety of metal centers, while the bulky adamantyl substituent can create a specific chiral environment and influence the catalytic activity and selectivity.

Recent research has demonstrated the potential of adamantyl-imidazoline ligands in palladium-catalyzed enantioselective reactions. For example, a palladacyclic complex bearing a 2-(1-adamantyl)-4-tert-butyl-4,5-dihydro-1H-imidazyl-naphthalene ligand has been synthesized and shown to be effective in the enantioselective allylic substitution of trichloroacetimidates. nih.gov This highlights the potential for developing a new class of chiral catalysts based on the this compound scaffold.

Future research in this area is likely to explore:

Asymmetric Catalysis: The development of chiral derivatives of this compound as ligands for a broad range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and cycloadditions.

Organocatalysis: The use of the dihydroimidazole core as a basic catalyst or as a precursor to N-heterocyclic carbenes (NHCs). The adamantyl group could play a crucial role in tuning the catalyst's reactivity and selectivity.

Polymer-Supported Catalysis: Immobilization of metal complexes of this compound onto solid supports to facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry.

| Catalytic Application | Key Features | Potential Reactions |

| Asymmetric Catalysis | Chiral ligand design, enantioselective transformations | Hydrogenation, allylic alkylation, Diels-Alder reactions |

| Organocatalysis | NHC precursor, basic catalysis | Benzoin (B196080) condensation, Stetter reaction |

| Polymer-Supported Catalysis | Catalyst immobilization, recyclability | Cross-coupling reactions, oxidation reactions |

Integration with Materials Science for Functional Systems

The incorporation of adamantane (B196018) moieties into polymers is known to enhance their thermal stability, mechanical strength, and solubility in organic solvents. nbinno.com Similarly, imidazole-containing polymers have found applications in various fields, including as bioactive materials and for their ability to engage in hydrogen bonding and electrostatic interactions. researchgate.netelsevierpure.com

The integration of this compound into polymeric structures could lead to the development of novel functional materials with tailored properties. Potential research directions include:

Adamantane-Functionalized Polymers: The use of this compound as a monomer or a modifying agent to create polymers with enhanced thermal and mechanical properties. nih.gov These materials could find applications in high-performance coatings, adhesives, and composites. nbinno.com

Stimuli-Responsive Materials: The dihydroimidazole unit can be protonated or alkylated, which could be exploited to create pH- or chemically-responsive materials. The adamantyl group could further modulate the material's response through its hydrophobic interactions.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the dihydroimidazole to coordinate with metal ions makes it a suitable building block for the construction of coordination polymers and MOFs. The adamantyl group can act as a bulky "spacer" to control the porosity and dimensionality of these materials, which have potential applications in gas storage, separation, and catalysis. acs.org

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govnih.gov In the context of this compound, computational modeling can provide valuable insights into its structure-reactivity relationships and guide the design of new derivatives and applications.

Future computational studies are expected to focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and its metal complexes, which is crucial for understanding its role in catalysis and materials science.

Electronic Structure Analysis: Investigating the electronic properties of the molecule, such as its HOMO-LUMO gap and charge distribution, to predict its reactivity and potential as a ligand. nih.gov

Reaction Mechanism Elucidation: Modeling the mechanisms of reactions involving this compound, such as catalytic cycles, to identify key intermediates and transition states. This can aid in the optimization of reaction conditions and the design of more efficient catalysts. mit.edu

Predictive Modeling of Material Properties: Simulating the properties of polymers and MOFs incorporating the adamantyl-imidazoline unit to guide the synthesis of materials with desired characteristics.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Reactivity, catalytic activity, spectroscopic properties |

| Molecular Dynamics (MD) | Conformational sampling, material properties | Stability of complexes, polymer chain dynamics |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems (e.g., enzymes) | Ligand-protein interactions, enzyme inhibition |

Expanding the Scope of Derivatization for Diverse Academic Pursuits

The versatility of the this compound scaffold allows for a wide range of derivatization possibilities, enabling the synthesis of a diverse library of compounds for various academic and potentially commercial applications.

Future research is likely to explore the following avenues of derivatization:

Substitution at the Imidazoline (B1206853) Ring: Introduction of various substituents at the N1, C4, and C5 positions of the dihydroimidazole ring to fine-tune the steric and electronic properties of the molecule. This can lead to the development of new chiral ligands for asymmetric catalysis. researchgate.net

Functionalization of the Adamantyl Cage: Modification of the adamantane moiety itself to introduce additional functional groups. This could be used to attach the molecule to surfaces, polymers, or biomolecules.

Synthesis of Fused-Ring Systems: The construction of polycyclic systems by fusing other rings onto the dihydroimidazole core, leading to novel heterocyclic scaffolds with potentially interesting biological or material properties.

Preparation of Imidazolium (B1220033) Salts: N-alkylation of the dihydroimidazole to form the corresponding imidazolium salts, which can be used as ionic liquids or precursors to N-heterocyclic carbenes with unique properties.

The systematic exploration of these derivatization strategies will undoubtedly lead to the discovery of new compounds with novel properties and applications, further solidifying the importance of this compound in the field of heterocyclic chemistry.

Q & A

Q. 1.1. What are the optimized synthetic routes for 2-(1-adamantyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization strategies using adamantane derivatives and ethylenediamine precursors. Key methods include:

- Nickel-catalyzed cyclization : Reacting adamantyl nitriles with ethylenediamine under mild conditions (room temperature, aqueous medium) achieves yields of ~60–70% .

- Dehydrative cyclization : Using acid catalysts (e.g., HCl) to promote imidazole ring formation from amido-nitrile intermediates, with yields up to 85% under reflux .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) while maintaining purity >95% .

Q. Critical Parameters :

Q. 1.2. How is the structural characterization of this compound performed, and what crystallographic challenges arise?

Methodological Answer:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement. The adamantyl group’s rigidity simplifies unit-cell determination, but imidazole ring puckering may require high-resolution data (≤1.0 Å) to resolve .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 257.2) .

Q. Challenges :

- Crystal twinning : Common in adamantane-containing compounds due to symmetric packing, requiring SHELXD for phase correction .

Advanced Research Questions

Q. 2.1. How do computational models (e.g., DFT) predict the reactivity of this compound in ligand-receptor interactions?

Methodological Answer:

- DFT calculations : B3LYP/6-31G(d) basis sets model electronic properties. The adamantyl group’s hydrophobic surface area (~180 Ų) enhances binding to lipophilic pockets (e.g., I2-imidazoline receptors) .

- Docking studies : AutoDock Vina simulates interactions with α2-adrenergic receptors, showing binding affinity (ΔG ≈ -9.2 kcal/mol) via H-bonding with Asp113 and π-alkyl interactions with adamantyl .

Q. Key Findings :

Q. 2.2. What contradictions exist in the reported biological activity of this compound derivatives, and how can they be resolved?

Methodological Answer:

Q. 2.3. How can in vivo pharmacokinetic properties of this compound be improved for CNS-targeted applications?

Methodological Answer:

- Lipidization : Adamantyl’s inherent lipophilicity (logP ≈ 3.5) aids blood-brain barrier penetration, but ester prodrugs (e.g., acetylated imidazole-NH) enhance solubility from 0.1 mg/mL to 2.5 mg/mL .

- Metabolic stability : Cytochrome P450 inhibition assays (CYP3A4/2D6) identify metabolic hotspots. Deuterating the imidazole ring reduces first-pass metabolism (t1/2 increased from 2.1 to 4.3 hours in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.